molecular formula C10H6Br2 B041722 1,4-Dibromonaphthalene CAS No. 83-53-4

1,4-Dibromonaphthalene

Cat. No. B041722
CAS RN: 83-53-4
M. Wt: 285.96 g/mol
InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Selective and specific preparation methods for 1,4-dibromonaphthalene involve the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at low temperatures, achieving a high yield of 90% (Çakmak, Demirtaş, & Balaydın, 2002). An environment-friendly method has also been developed using ionic liquids as catalysts, achieving yields as high as 100%, making it a 'clean' method for the preparation of 1,4-dibromonaphthalene (Zhao, Gu, Li, Ding, & Shan, 2008).

Molecular Structure Analysis

The crystal structure of 1,4-dibromonaphthalene has been determined to be monoclinic with significant deviations of the bromine atoms from the aromatic plane, indicating interesting molecular geometry (Trotter, 1961). These structural insights are crucial for understanding the reactivity and interactions of 1,4-dibromonaphthalene in various chemical contexts.

Chemical Reactions and Properties

1,4-Dibromonaphthalene undergoes interesting chemical reactions, including selective bromination and reactions with pyridyl amines leading to products that can selectively detect Hg and Ni ions (Aggrwal et al., 2021). Such reactions highlight the chemical versatility and potential application of 1,4-dibromonaphthalene in sensing and materials science.

Physical Properties Analysis

Studies on the molecular motions and lattice stability of 1,4-dibromonaphthalene reveal insights into its solid-state behavior, including the effects of chemical perturbation on lattice stability (Bellows & Prasad, 1977). Additionally, pressure and temperature effects on its lattice dynamics have been explored, showing high stability to pressure and providing a basis for comparing to similar systems undergoing phase transitions (Farina, Valle, & Brillante, 2000).

Chemical Properties Analysis

The chemical properties of 1,4-dibromonaphthalene are influenced by its molecular structure, leading to unique behaviors in reactions and under various conditions. Its role in the self-assembly and on-surface reaction behaviors on the Ag(111) surface demonstrates the impact of its chemical properties on materials science applications (Wang et al., 2023).

Scientific Research Applications

  • Organic Synthesis and Catalysis : The selective bromination of 1-bromonaphthalene efficiently produces 1,4-dibromonaphthalene, which has potential applications in organic synthesis and catalysis (Çakmak, Demirtaş, & Balaydın, 2002).

  • Optical and Electronic Properties : Studies on triplet exciton trapping in 1,4-dibromonaphthalene reveal multiple optically accessible excitons with different lifetimes and trap-like states, which contribute to delayed fluorescence (Vankan & Veeman, 1982).

  • Detection of Heavy Metals : Compounds produced from the reaction of 2,3-dibromonaphthalene-1,4-dione and pyridine amides are effective in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).

  • Exciton Dynamics Analysis : The asymmetric absorption lineshape in 1,4-dibromonaphthalene aids in understanding the decay of the initially prepared k0 state into other exciton quasi-momentum states, and similar lineshapes are found in the FeS2 Raman spectrum (Burland & Macfarlane, 1976).

  • Crystal Structure Insights : The crystal structure of 1,4-dibromonaphthalene shows significant deviations of bromine atoms from the aromatic plane, providing insights into bond lengths and molecular orientations (Trotter, 1961).

  • Phosphorescent Behavior : Crystal preparation techniques influence the phosphorescent behavior of 1,4-dibromonaphthalene single crystals at liquid-helium temperatures, with imperfections in the crystals being essential for observing excitonic emission (Vankan & Veeman, 1982).

  • Magnetic Field Effects : Strong magnetic fields significantly increase the phosphorescence emission intensity in 1,4-dibromonaphthalene, affecting quasi-local states close to the exciton origin (Vankan & Veeman, 1983).

  • Eco-Friendly Synthesis : An environment-friendly method for synthesizing 1,4-dibromonaphthalene using ionic liquids yields high product yields and is a completely 'clean' process, with water as the only byproduct (Zhao et al., 2008).

Safety And Hazards

1,4-Dibromonaphthalene is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

1,4-Dibromonaphthalene is an important intermediate in the organic syntheses of a range of valuable compounds . It is also an useful intermediate for the synthesis of other 1,4-dibromonaphthalene derivatives in drug discovery such as enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, antiallergic, phenols, amines, coordination chemistry and organic electronic devices .

properties

IUPAC Name

1,4-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGUDZMIAZLJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058893
Record name Naphthalene, 1,4-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromonaphthalene

CAS RN

83-53-4
Record name 1,4-Dibromonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,4-dibromo-
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Record name Naphthalene, 1,4-dibromo-
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Record name Naphthalene, 1,4-dibromo-
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Record name 1,4-dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
800
Citations
J Trotter - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
Crystals of 1,4-dibromonaphthalene are monoclinic with eight molecules in a unit cell of dimensions a = 27.45, b = 16.62, c = 4.09 Å; β = 91.9; space group P2 1 /a The high proportion …
Number of citations: 42 cdnsciencepub.com
K Geetha, M Umadevi, GV Sathe, R Erenler - Spectrochimica Acta Part A …, 2013 - Elsevier
Silver nanoparticles (Ag NPs) have been prepared by solution combustion method with glycine as fuel. Silver nanoparticles were characterized by X-Ray Diffraction (XRD), High …
Number of citations: 26 www.sciencedirect.com
O Cakmak, I Kahveci, Í Demirtaş… - Collection of …, 2000 - cccc.uochb.cas.cz
High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine resulted in benzylic bromination to give 1,4-dibromo-1,2,3,4-tetrahydronaphthalene (4) as a major …
Number of citations: 20 cccc.uochb.cas.cz
O Cakmak, I Demirtas, HT Balaydin - Tetrahedron, 2002 - Elsevier
Selective and specific preparation methods are described for 1,4-dibromonaphthalene, 1,5-dibromonaphthalene and 1,3,5-tribromonaphthalene. The reaction of 1-bromonaphthalene …
Number of citations: 54 www.sciencedirect.com
G Castro, RM Hochstrasser - The Journal of Chemical Physics, 1967 - pubs.aip.org
A doublet structure is observed in the T 1 ←S 0 , T 2 ←S 0 , and S 1 ←S 0 spectra of single crystals of 1,4‐dibromonaphthalene. The crystal structure is known to contain asymmetric …
Number of citations: 43 pubs.aip.org
JJ Donkerbroek, C Gooijer, NH Velthorst… - Analytical …, 1982 - ACS Publications
The potential in analytical chemistry of sensitized phosphorescence In liquid solutions at room temperature (RTPL) Is examined. After excitation (before radiationless decay Is effective) …
Number of citations: 76 pubs.acs.org
GB Talapatra, DN Rao, PN Prasad - The Journal of Physical …, 1985 - ACS Publications
The spectral diffusion in the presence of both orientational and substitutional disorders is investigated at 4.2 and 1.8 K. Our systems of study are different compositions of solid solutions …
Number of citations: 15 pubs.acs.org
V Ern, H Bouchriha, M Schott, G Castro - Chemical Physics Letters, 1974 - Elsevier
The analysis of the variation with incident flux of the time dependence of the delayed fluorescence in conjunction with the determination of the absolute ground state-first excited triplet …
Number of citations: 23 www.sciencedirect.com
GB Talapatra, DN Rao, PN Prasad - Chemical physics, 1986 - Elsevier
The dynamics of spectral diffusion is studied in the presence of both orientational and substitutional disorders at 4.2 and 1.8 K by time-resolved and site-selective excitation methods. …
Number of citations: 19 www.sciencedirect.com
G Castro, RM Hochstrasser - The Journal of Chemical Physics, 1968 - pubs.aip.org
A summary of interpretive methods regarding high‐field electronic Zeeman measurements is presented. The equations calculated for two active spin substates (zero field) of the lowest …
Number of citations: 24 pubs.aip.org

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